molecular formula C17H14ClF2N3O2S B2658618 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide CAS No. 1396790-58-1

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide

Cat. No.: B2658618
CAS No.: 1396790-58-1
M. Wt: 397.82
InChI Key: XEAYIJLJVLBXMA-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where heterocyclic frameworks are critical .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O2S/c1-23(17-22-15-12(18)6-3-7-13(15)26-17)9-14(24)21-10-4-2-5-11(8-10)25-16(19)20/h2-8,16H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAYIJLJVLBXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)OC(F)F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse functional groups, which suggest various biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN4O3C_{18}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 361.85 g/mol. The presence of a chlorobenzo[d]thiazole moiety, along with difluoromethoxy and methylamino groups, enhances its reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₄O₃
Molecular Weight361.85 g/mol
Functional GroupsChlorobenzo[d]thiazole, Methylamino, Difluoromethoxy
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds containing thiazole structures exhibit notable antimicrobial properties. Similar compounds have shown effectiveness against various pathogenic bacteria and fungi. For instance, studies on related thiazole derivatives have demonstrated significant antibacterial activity against strains such as E. coli and S. aureus .

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. A study synthesized novel thiazole derivatives that were evaluated against several tumor cell lines (A549 and C6). The results indicated that certain derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cells through caspase-3 activation .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s. Compounds with similar thiazole structures have shown promising AChE inhibitory activity in vitro, suggesting potential therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant
AnticancerInduces apoptosis
Acetylcholinesterase InhibitionPromising AChE inhibitor

The biological activities of this compound can be attributed to its structural components:

  • Thiazole Moiety : This group is known for its ability to interact with various enzymes and receptors, potentially leading to antimicrobial and anticancer effects.
  • Chlorine Substituent : The presence of chlorine enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with biological targets.
  • Difluoromethoxy Group : This functional group may contribute to the compound's stability and bioactivity by influencing its electronic properties.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds were tested against common bacterial strains. The results indicated that derivatives similar to our compound exhibited superior antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Screening

A series of thiazole-based compounds were synthesized and tested for their anticancer properties using MTT assays on human lung cancer cells (A549). The study revealed that certain compounds led to a significant reduction in cell viability, indicating their potential as anticancer agents .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for various functionalizations, making it a valuable building block in organic chemistry. Researchers have utilized it to develop derivatives with enhanced properties or new functionalities.

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against various bacterial and fungal strains, suggesting potential use in developing new antibiotics .
  • Anticancer Activity : Preliminary research has shown that this compound can induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation, making it a candidate for anticancer drug development .

Pharmacological Studies

The compound has been evaluated for its pharmacological properties, particularly in the context of epilepsy and neuroprotection:

  • Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant effects in animal models of epilepsy. The structure of this compound suggests potential efficacy in this area, warranting further investigation .

Antimicrobial Studies

A study published in a pharmacology journal highlighted the antimicrobial efficacy of derivatives based on the chlorobenzo[d]thiazole framework. The results indicated significant inhibition of bacterial growth, supporting the compound's potential as a lead for antibiotic development.

Anticancer Research

In vitro studies demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines. The mechanism involves targeting specific proteins involved in cell survival pathways, which could lead to the development of novel anticancer therapies .

Anticonvulsant Screening

Research focused on similar phenylacetamide derivatives revealed promising results in anticonvulsant activity testing. The studies employed models like maximal electroshock and pentylenetetrazole tests to assess efficacy, with several compounds showing significant protective indices against seizures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

  • Core Heterocycle :
    • Thiazole vs. Thiadiazole : The benzo[d]thiazole core in the target compound differs from thiadiazole derivatives (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, ), which exhibit insecticidal and fungicidal activities. The benzo[d]thiazole may offer improved aromatic stacking interactions in biological targets .
    • Substituents :
  • Chloro vs. Fluoro: The 4-chloro group in the target compound contrasts with 4-fluoro analogs (e.g., 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide, ). Fluorine’s electronegativity may enhance binding affinity, while chlorine’s bulkiness could influence steric interactions .
  • Difluoromethoxy vs.

Data Tables

Property Target Compound 4-Fluoro Analog () Thiadiazole Derivative ()
Core Structure Benzo[d]thiazole Benzo[d]thiazole 1,3,4-Thiadiazole
Key Substituent 4-Cl, 3-(CF2O)Ph 4-F, sulfamoylphenyl 4-Chlorobenzylidene, 4-methylphenyl
Reported Bioactivity Not available Not reported Insecticidal, fungicidal
Synthesis Yield (Typical) ~30–50%* Not reported 94% ()

*Inferred from analogous syntheses .

Compound Type MIC (µg/mL) IC50 (µg/mL) Reference
Thiazole-acetamides () 6.25–12.5 N/A
Thiadiazole hybrids () N/A 1.6–1.9
Triazole-benzothiazoles () N/A Not tested

Key Findings and Implications

  • Synthesis Challenges : Lower yields in thiazolyl acetamide syntheses () suggest the need for optimized coupling or purification steps .
  • Biological Potential: While direct activity data is lacking, structural parallels to antimicrobial and anticancer agents () justify further testing in these areas .

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